9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Description
9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a carbazole-based small molecule functionalized with two pinacol boronate ester groups at the 2,7-positions and a 2-ethylhexyl substituent at the 9-position. This compound is a key intermediate in synthesizing conjugated polymers for organic electronics, particularly organic solar cells (OSCs) and light-emitting diodes (OLEDs). The 2-ethylhexyl group enhances solubility in organic solvents, facilitating solution processing, while the boronate esters enable Suzuki-Miyaura cross-coupling reactions for polymer synthesis . Commercial availability (e.g., CymitQuimica, Ref. 3B-E1325) and high purity (>95%) make it a preferred building block for research and industrial applications .
Properties
IUPAC Name |
9-(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47B2NO4/c1-11-13-14-22(12-2)21-35-27-19-23(33-36-29(3,4)30(5,6)37-33)15-17-25(27)26-18-16-24(20-28(26)35)34-38-31(7,8)32(9,10)39-34/h15-20,22H,11-14,21H2,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUNOJWYLQJTOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(N3CC(CC)CCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47B2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855904 | |
| Record name | 9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476360-83-5 | |
| Record name | 9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s worth noting that this compound is often used in the synthesis of organic solar cells. Therefore, its primary role may be in the absorption and conversion of light energy.
Mode of Action
The compound’s mode of action is primarily through its interaction with light. As part of a donor–π–spacer–acceptor (D-π-A) structure in organic solar cells, it plays a crucial role in absorbing light and facilitating the transfer of energy. The compound’s unique structure allows it to absorb a broad spectrum of light, making it an efficient component in solar cells.
Biochemical Pathways
The compound doesn’t directly participate in biochemical pathways as it’s primarily used in the field of materials science rather than biochemistry. Its role is more related to physical phenomena such as light absorption and energy transfer.
Pharmacokinetics
As a material used in solar cells, the compound doesn’t have traditional pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). Its properties are more relevant to its stability, light-absorbing efficiency, and ability to facilitate energy transfer.
Result of Action
The result of the compound’s action is the efficient conversion of light energy into electrical energy. In the context of organic solar cells, this leads to increased power conversion efficiency.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, exposure to moisture or high temperatures could potentially degrade the compound and reduce its efficiency. Therefore, organic solar cells containing this compound need to be properly encapsulated to ensure their longevity.
Biological Activity
9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a carbazole derivative that has garnered attention for its potential applications in organic electronics and photonics. This compound is characterized by its unique structure which includes a carbazole core substituted with dioxaborolane groups. Its biological activity is of interest in various fields including medicinal chemistry and materials science.
- Molecular Formula : C32H47B2O4
- Molecular Weight : 531.35 g/mol
- CAS Number : 476360-83-5
- Purity : >98% (HPLC)
Biological Activity Overview
The biological activity of this compound has been explored primarily through its fluorescence properties and potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Fluorescence Properties
Research indicates that compounds with similar structures exhibit significant fluorescence under UV light. The fluorescence efficiency is crucial for applications in optoelectronic devices. The compound shows an emission peak that can be tuned based on the substituents on the carbazole moiety.
Photophysical Studies
A study conducted on related carbazole derivatives demonstrated that the introduction of dioxaborolane units enhances the photostability and luminescent properties of the compounds. This enhancement is attributed to the ability of the dioxaborolane groups to stabilize excited states and reduce non-radiative decay pathways.
Case Studies
Case Study 1: Photophysical Characterization
In a comparative study of several carbazole derivatives, it was found that the compound exhibited a maximum absorption wavelength at approximately 405 nm with an optical band gap of around 2.8 eV. These properties suggest its potential utility in blue light-emitting applications.
| Property | Value |
|---|---|
| Absorption Maximum (λ_max) | 405 nm |
| Optical Band Gap (E_g) | 2.8 eV |
| Emission Peak | 470 nm |
Case Study 2: Organic Electronics
In the development of OLEDs using this compound as a host material, devices showed improved efficiency due to the high quantum yield of emitted light. The integration of this compound into device architectures resulted in better charge transport and reduced energy loss during operation.
The biological mechanisms through which this compound may exert effects are primarily related to its electronic properties. The presence of dioxaborolane groups can facilitate charge transfer processes which are essential in electronic applications. Moreover, the structural characteristics allow for effective π-stacking interactions, enhancing stability and performance in organic semiconductor applications.
Scientific Research Applications
Polymer Chemistry
This compound serves as a key intermediate in the synthesis of advanced polymeric materials. Its unique structure allows for the incorporation of boron-containing units into polymer chains, enhancing properties such as thermal stability and mechanical strength.
Key Properties:
Boron-Doped Polymers
Boron-doped polymers created using this compound exhibit improved electrical conductivity and enhanced optical properties. These materials are particularly useful in creating conductive films and coatings for electronic applications.
Case Study:
A study demonstrated that incorporating 9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole into polycarbonate matrices resulted in a significant increase in thermal stability compared to non-doped counterparts.
Organic Light Emitting Diodes (OLEDs)
The compound is utilized as an emissive layer material in OLEDs due to its efficient light-emitting properties. Its structure facilitates effective charge transport and exciton formation.
Performance Metrics:
- Brightness: Enhanced by 30% compared to traditional OLED materials.
- Lifespan: Exhibits longer operational lifetimes under continuous use .
Organic Photovoltaics (OPVs)
In OPVs, this compound acts as a donor material that improves the efficiency of light absorption and conversion to electricity. Its incorporation can lead to higher power conversion efficiencies.
Data Table: Efficiency Comparison of OPVs
| Material Used | Power Conversion Efficiency (%) | Stability (Months) |
|---|---|---|
| Traditional | 8.5 | 12 |
| With Carbazole | 10.2 | 18 |
Light Harvesting Systems
The compound's ability to absorb a wide range of light wavelengths makes it suitable for use in light-harvesting systems. Its integration into solar cells enhances their overall efficiency.
Research Insight:
Recent findings indicate that devices utilizing this compound can achieve up to 15% efficiency in converting solar energy into electrical energy under optimal conditions .
Sensors
Due to its luminescent properties, this compound is also being explored for use in sensor applications, particularly for detecting environmental pollutants and biomolecules.
Case Study:
A sensor prototype employing this compound demonstrated high sensitivity and selectivity for detecting heavy metal ions in water samples.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Differences and Performance Insights
Substituent Effects on Solubility and Processing :
- The 2-ethylhexyl group in the target compound provides better solubility in chlorobenzene and toluene compared to heptadecan-9-yl (CPTC), which, despite its long alkyl chain, may lead to excessive crystallinity, complicating film formation .
- 9-Phenyl-3,6-bis(...)-9H-carbazole (36BCzB) exhibits lower solubility due to the rigid phenyl group but enhances π-conjugation for phosphorescence applications .
Electronic Properties :
- The 2,7-boronate substitution in the target compound and CPTC enables efficient electron delocalization along the carbazole backbone, critical for charge transport in OSCs. In contrast, 3,6-boronate derivatives (e.g., 36BCzB) disrupt conjugation, favoring radiative decay pathways for URTP .
Device Performance: CPTC-based polymers (e.g., PCDTBT) achieve 6.7% power conversion efficiency (PCE) in OSCs due to optimized nanoscale morphology from the heptadecyl chain . 9-Phenyl-3,6-bis(...)-9H-carbazole demonstrates blue URTP with lifetimes >1.5 seconds, attributed to rigidified triplet excited states from phenyl substitution .
Thermal Stability :
- Heptadecan-9-yl derivatives (CPTC) exhibit higher thermal decomposition temperatures (>300°C) than 2-ethylhexyl analogs due to stronger van der Waals interactions in long alkyl chains .
Q & A
Basic: What synthetic methodologies are effective for preparing this carbazole-boronate compound?
Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of a carbazole precursor. Key steps include:
- Catalyst selection : Palladium catalysts like [PdCl₂(dppf)] (1,1′-bis(diphenylphosphino)ferrocene) are effective for coupling reactions .
- Solvent optimization : Polar aprotic solvents (e.g., toluene, 1,4-dioxane) at 60–150°C yield higher purity products .
- Boronate ester protection : Use of bis(pinacolato)diboron (B₂pin₂) ensures efficient boronation at the 2,7-positions of carbazole .
Critical parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–120°C | Maximizes coupling efficiency |
| Reaction Time | 24–48 hrs | Reduces side-product formation |
| Catalyst Loading | 2–5 mol% | Balances cost and reactivity |
Basic: How is the molecular structure confirmed post-synthesis?
Answer:
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., B–O ≈ 1.36–1.39 Å) and dihedral angles between carbazole and boronate groups .
- NMR spectroscopy : ¹¹B NMR shows peaks at ~30 ppm for boronate esters; ¹H/¹³C NMR confirms substitution patterns .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 635.4 Da) .
Advanced: How to resolve discrepancies in crystallographic data (e.g., bond-length deviations)?
Answer:
Discrepancies (e.g., C–C bond lengths ±0.005 Å from expected values) may arise from:
- Thermal motion : High displacement parameters (e.g., Ueq > 0.1 Ų) in X-ray data suggest dynamic disorder .
- Restraints : Apply 15–20 geometric restraints during refinement to model disordered ethylhexyl groups .
- Validation tools : Use checkCIF/PLATON to flag outliers (e.g., R-factor > 0.05) and refine with SHELXL .
Advanced: How to optimize electroluminescence efficiency in OLED applications?
Answer:
The compound’s 2,7-boronate groups enhance charge transport. For device optimization:
- Host-guest blending : Mix with hole-transport materials (e.g., TCTA) at 10–20% doping ratios to balance exciton confinement and mobility .
- Layer architecture : Use ITO/PEDOT:PSS/EML/TPBi/LiF/Al stacks; adjust thickness (e.g., EML = 40–60 nm) to minimize voltage drop .
- Performance metrics : Target external quantum efficiency (EQE) > 5% and CIE coordinates near (0.30, 0.40) for blue emission .
Advanced: How to mitigate hydrolysis of boronate esters during polymerization?
Answer:
- Inert conditions : Perform reactions under N₂/Ar with anhydrous solvents (e.g., THF, distilled toluene) .
- Protective groups : Introduce steric hindrance via 4,4,5,5-tetramethyl substituents to slow hydrolysis .
- Post-polymerization stabilization : Anneal films at 80–100°C to remove residual moisture .
Advanced: How to troubleshoot low yields in Suzuki-Miyaura coupling?
Answer:
- Catalyst poisoning : Pre-purify monomers via column chromatography to remove sulfur-containing impurities .
- Base selection : Replace K₂CO₃ with Cs₂CO₃ for higher solubility in toluene/water biphasic systems .
- Microwave-assisted synthesis : Reduce reaction time to 2–4 hrs at 120°C for improved kinetics .
Advanced: What analytical techniques validate copolymer formation with carbazole derivatives?
Answer:
- GPC/SEC : Confirm molecular weight (Mn ≈ 10–50 kDa) and dispersity (Ð < 1.5) .
- Cyclic voltammetry : Measure HOMO/LUMO levels (e.g., HOMO = −5.3 eV vs. vacuum) to assess charge injection .
- FTIR : Monitor C–N stretching (∼1350 cm⁻¹) and B–O vibrations (∼680 cm⁻¹) to verify structural integrity .
Advanced: How to analyze environmental stability in optoelectronic devices?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
